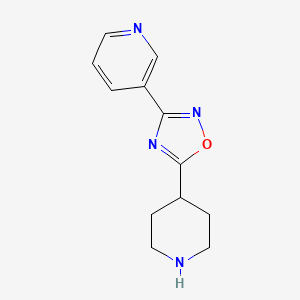

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine

Description

Historical Context and Development

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research that spans several decades of scientific advancement. Oxadiazole compounds, the central structural element of this molecule, were first systematically studied as derivatives of furan through the replacement of methylene groups with pyridine-type nitrogen atoms. The historical trajectory of oxadiazole research has been marked by the recognition of four distinct isomeric forms, including the 1,2,4-oxadiazole variant that forms the core of this particular compound. The evolution of synthetic methodologies for oxadiazole construction has progressed significantly since the early foundational work, with researchers developing increasingly sophisticated approaches to achieve precise regiocontrol and functional group compatibility.

The specific combination of piperidine and pyridine substituents attached to the 1,2,4-oxadiazole core represents a relatively recent advancement in the field, driven by the growing understanding of structure-activity relationships in medicinal chemistry applications. Historical precedent for such multi-heterocyclic systems can be traced to the broader development of polyheteroaryl compounds, which gained prominence as researchers recognized their potential for enhanced biological activity and selectivity. The synthetic protocols employed for constructing this compound build upon established methods for oxadiazole formation, including cyclization reactions involving amidoximes and carboxylic acid derivatives, which have been refined over decades of methodological development.

Early research efforts in this domain focused primarily on understanding the fundamental reactivity patterns of oxadiazole systems, establishing the theoretical framework necessary for subsequent applications in drug design and materials science. The historical development of synthetic approaches to piperidine-substituted heterocycles provided additional foundational knowledge that enabled the eventual construction of compounds like this compound. The convergence of these historical research streams has culminated in the contemporary understanding of this compound as a valuable synthetic target with diverse potential applications.

Position within Heterocyclic Chemistry Research

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry research, representing an exemplar of modern multi-ring system design. The compound serves as a representative member of the oxadiazole family, which has emerged as one of the most intensively studied classes of five-membered heterocycles due to their remarkable versatility and biological significance. Within the specific context of 1,2,4-oxadiazole research, this compound demonstrates the successful integration of saturated and aromatic heterocyclic components, creating a molecular architecture that bridges multiple chemical domains.

The research significance of this compound is particularly evident in its role as a structural scaffold for medicinal chemistry applications, where it functions as a key intermediate in the synthesis of biologically active molecules. Contemporary research in heterocyclic chemistry has increasingly focused on compounds that combine multiple ring systems, recognizing that such molecular architectures often exhibit enhanced biological activity profiles compared to simpler heterocyclic structures. The position of this compound within this research paradigm is particularly noteworthy because it incorporates three distinct heterocyclic elements, each contributing unique electronic and steric properties to the overall molecular framework.

Recent investigations have highlighted the compound's relevance to emerging research areas including G-quadruplex binding studies, where related oxadiazole-pyridine systems have demonstrated significant potential. The compound's structural features align with current research trends emphasizing the development of polyheteroaryl ligands capable of selective nucleic acid recognition, positioning it as a valuable tool for understanding structure-function relationships in biochemical contexts. Furthermore, the compound's role in studies of noncovalent interactions, particularly π-π stacking phenomena involving oxadiazole moieties, has contributed to fundamental understanding of intermolecular forces in heterocyclic systems.

The methodological approaches employed in synthesizing and characterizing this compound reflect the current state of heterocyclic chemistry research, incorporating advanced techniques for structural determination and biological evaluation. The compound's position within contemporary research is further emphasized by its appearance in multiple independent research programs, suggesting its recognition as a valuable synthetic target across diverse scientific communities.

Structural Significance of Combined Heterocyclic Systems

The structural architecture of this compound exemplifies the sophisticated molecular design principles that govern modern heterocyclic chemistry, particularly in the context of multi-ring system construction. The compound's molecular framework incorporates three distinct heterocyclic components: a saturated piperidine ring, a 1,2,4-oxadiazole core, and an aromatic pyridine substituent, creating a unique structural motif that combines diverse electronic and conformational characteristics. This architectural complexity provides multiple sites for potential molecular recognition events and enables the compound to participate in a wide range of intermolecular interactions.

The piperidine component contributes significant conformational flexibility to the overall molecular structure, allowing the compound to adopt multiple low-energy conformations that may be crucial for biological activity. The six-membered saturated ring provides a sp3-hybridized carbon framework that contrasts with the planar aromatic systems elsewhere in the molecule, creating opportunities for three-dimensional molecular recognition. The nitrogen atom within the piperidine ring serves as both a hydrogen bond acceptor and potential protonation site, further enhancing the compound's capacity for molecular interactions.

The central 1,2,4-oxadiazole moiety represents the structural focal point of the molecule, serving as a five-membered aromatic heterocycle that connects the piperidine and pyridine components through specific regiochemical arrangements. This oxadiazole core contributes unique electronic properties to the molecular framework, including the capacity for π-π stacking interactions with other aromatic systems and the potential for participation in hydrogen bonding networks through its nitrogen and oxygen atoms. The electron-deficient nature of the oxadiazole ring influences the overall electronic distribution within the molecule, affecting the reactivity and binding characteristics of adjacent functional groups.

The pyridine substituent introduces an additional aromatic heterocycle with distinct electronic properties, particularly the electron-withdrawing effect of the nitrogen atom that influences the overall charge distribution within the molecular framework. The positioning of the pyridine ring relative to the oxadiazole core creates opportunities for intramolecular interactions that may stabilize specific molecular conformations while simultaneously providing sites for intermolecular recognition events.

| Structural Component | Ring Type | Electronic Character | Key Features |

|---|---|---|---|

| Piperidine | Six-membered saturated | Electron-rich, flexible | sp3 carbons, H-bond acceptor |

| 1,2,4-Oxadiazole | Five-membered aromatic | Electron-deficient | π-π stacking, H-bonding capability |

| Pyridine | Six-membered aromatic | Electron-deficient | Aromatic stacking, coordination sites |

The combined heterocyclic system creates a molecular architecture that exhibits both rigidity and flexibility, enabling the compound to function effectively in various chemical environments while maintaining structural integrity. The strategic arrangement of these heterocyclic components provides multiple vectors for molecular recognition, making the compound particularly valuable for applications requiring specific binding interactions or selective chemical transformations.

Properties

IUPAC Name |

5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVVZZYZACPGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375580 | |

| Record name | 3-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-01-5 | |

| Record name | 3-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as phosphorus oxychloride or a similar activating agent.

Introduction of the piperidine moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles, including 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine, show promise as agonists for human caseinolytic protease P (HsClpP). This protease plays a crucial role in mitochondrial homeostasis and is being investigated for its potential in treating hepatocellular carcinoma (HCC).

Case Study: SL44 Compound

A notable derivative, referred to as SL44, demonstrated significant agonistic activity towards HsClpP. In vitro studies revealed that SL44 inhibited the proliferation of HCCLM3 cells with an IC₅₀ value of 3.1 μM. Furthermore, in vivo experiments indicated that SL44 effectively inhibited tumor growth while exhibiting a superior safety profile compared to traditional kinase inhibitors like sorafenib .

| Compound | IC₅₀ (μM) | Mechanism | Safety Profile |

|---|---|---|---|

| SL44 | 3.1 | Induces apoptosis via respiratory chain degradation | Superior to sorafenib |

Other Therapeutic Potential

Beyond oncology, this compound may also play roles in:

- Neurological Disorders : The piperidine moiety is known for its neuroprotective effects. Compounds containing this structure are being explored for their potential to treat neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties. The exploration of this compound's efficacy against various pathogens could provide insights into new antibiotic therapies.

Mechanism of Action

The mechanism of action of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

Cyclopropyl Substituent

- This compound is used as an intermediate in drug synthesis, with applications in kinase inhibitors .

Methyl Substituent

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (C₈H₇N₃O):

Phenoxymethyl Substituent

- 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (C₁₄H₁₁N₃O₂): The phenoxymethyl group increases hydrophobicity (logP ~2.5) and may enhance blood-brain barrier penetration. However, this substituent could introduce off-target interactions due to aromaticity .

Piperidine vs. Other Amine Substituents

- GSK1292263 (5-[({1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl)oxy]-2-[4-(methylsulfonyl)phenyl]pyridine):

- However, this may compromise binding to larger enzymatic pockets .

Pharmacological and Physicochemical Properties

Key Advantages and Limitations

- Advantages of Target Compound :

- Limitations :

- Reduced potency compared to trifluoromethyl-substituted analogs (e.g., 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives) .

Biological Activity

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine, a compound characterized by its unique oxadiazole and piperidine moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₄O

- Molecular Weight : 230.27 g/mol

- Melting Point : 80–83 °C

- CAS Number : 849925-01-5

Anticancer Activity

Recent studies have highlighted the compound's role as a potential anticancer agent. A notable investigation revealed that derivatives of 1,2,4-oxadiazole, including those with a piperidine substituent, exhibited significant agonistic activity towards human caseinolytic protease P (HsClpP). This mechanism is linked to mitochondrial homeostasis and has implications for hepatocellular carcinoma treatment .

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings demonstrate promising antimicrobial properties. The presence of the piperidine group enhances the efficacy against various bacterial strains. For instance, a comparative study showed that oxadiazole derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

Case Study 1: HsClpP Agonism

In a study published in Nature, researchers demonstrated that this compound derivatives significantly activate HsClpP. The activation was associated with reduced cell proliferation in hepatocellular carcinoma models, suggesting a novel therapeutic strategy in cancer treatment .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that derivatives of the compound displayed MIC values significantly lower than standard treatments. This suggests that modifications to the oxadiazole structure can enhance its antimicrobial properties and provide a basis for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling piperidine-4-carboxylic acid derivatives with pyridine-containing oxadiazole precursors. For example:

- Step 1: React 5-(chloromethyl)-1,2,4-oxadiazole derivatives with pyridine-3-boronic acid under Suzuki-Miyaura conditions to form the oxadiazole-pyridine core .

- Step 2: Introduce the piperidin-4-yl group via nucleophilic substitution or reductive amination. Use anhydrous dichloromethane and sodium hydroxide for efficient coupling, as described in analogous syntheses .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >80% are achievable with strict moisture control and stoichiometric balancing of reagents .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the pyridine, oxadiazole, and piperidine moieties. Key signals include pyridine protons at δ 8.5–9.0 ppm and piperidine protons at δ 2.5–3.5 ppm .

- Infrared (IR) Spectroscopy: Confirm the oxadiazole ring via C=N stretching at ~1600 cm and N-O stretching at ~1250 cm .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., oxadiazole substitution pattern) using single-crystal X-ray analysis, as demonstrated in corrected structural reports for similar compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps .

- Emergency Measures: In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with hazard codes H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated against enzyme targets or microbial strains?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to test inhibition of kinases or proteases. IC values can be determined via dose-response curves .

- Antimicrobial Testing: Follow CLSI guidelines for broth microdilution assays. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

Q. What analytical methods ensure purity and quantify residual solvents in the final product?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (254 nm). Mobile phase: acetonitrile/ammonium acetate buffer (pH 6.5), as validated for related heterocycles .

- Gas Chromatography (GC): Detect residual solvents (e.g., dichloromethane) with headspace sampling. Compare against USP/EP limits for Class 2 solvents (e.g., <600 ppm) .

Q. How can reaction conditions be optimized to suppress byproducts like regioisomers or hydrolyzed derivatives?

Methodological Answer:

- Temperature Control: Maintain reactions at 0–5°C during oxadiazole formation to minimize hydrolysis .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency. Catalyst loadings <5 mol% reduce metal contamination .

- Additives: Use molecular sieves to absorb water in amide coupling steps, improving oxadiazole ring stability .

Q. How should structural misassignments be resolved, as seen in analogous compounds?

Methodological Answer:

- Case Study: A corrigendum for 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine highlighted misassignment of the oxadiazole substitution pattern. Resolution involved reanalysis via N NMR and X-ray crystallography .

- Preventative Measures: Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) and consult crystallographic databases (e.g., Cambridge Structural Database) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound’s derivatives?

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents on the piperidine (e.g., methyl, fluorine) or pyridine (e.g., chloro, methoxy) rings.

- Bioisosteric Replacement: Replace the oxadiazole with 1,2,4-triazole or thiadiazole rings to assess impact on target binding .

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

Q. How can contradictory data in literature (e.g., bioactivity vs. toxicity) be reconciled?

Methodological Answer:

- Case Study: If a derivative shows potent enzyme inhibition but high cytotoxicity:

- Perform counter-screens on non-target cells (e.g., HEK293) to assess selectivity.

- Use proteomics to identify off-target interactions .

- Statistical Rigor: Apply Benjamini-Hochberg correction to high-throughput data to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.